Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate
Description
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a fused benzene-thiophene core with three distinct functional groups: an ethyl carboxylate at position 3 and two [(4-nitrophenyl)carbonyl]amino substituents at positions 2 and 7. The benzothiophene scaffold contributes aromaticity and planar rigidity, while the electron-withdrawing nitro groups and amide linkages influence its electronic properties and intermolecular interactions. Crystallographic analysis of such compounds typically employs software suites like SHELX or WinGX for structure refinement and visualization .
Properties
IUPAC Name |
ethyl 2,7-bis[(4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O8S/c1-2-37-25(32)20-18-4-3-5-19(26-22(30)14-6-10-16(11-7-14)28(33)34)21(18)38-24(20)27-23(31)15-8-12-17(13-9-15)29(35)36/h3-13H,2H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFFVCAPOKETSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the 4-Nitrophenylcarbonyl Groups: The 4-nitrophenylcarbonyl groups can be introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Amino-substituted benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The benzothiophene core can interact with enzymes and receptors, modulating their activity and influencing cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Key Compound for Comparison: Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate ()
This thiophene-based analog shares a carboxylate ester and a 4-nitrophenyl group but differs critically in its core structure and substitution pattern:
Structural Implications :
- Hydrogen Bonding: The bis-amide groups in the target compound enable extensive hydrogen bonding, likely influencing crystallinity and solubility. In contrast, the amino group in the analog may participate in weaker hydrogen bonds.
Physicochemical Properties
While explicit solubility or melting point data are unavailable, trends can be inferred:
- Solubility: The target compound’s higher molecular weight and hydrophobic nitro/amide groups likely reduce polar solvent solubility compared to the analog, which has a smaller structure and a hydrophilic amino group.
- Thermal Stability : Increased rigidity from the benzothiophene core and strong intermolecular interactions (amide H-bonding) may elevate the target’s melting point relative to the analog.
Biological Activity
Ethyl 2,7-bis{[(4-nitrophenyl)carbonyl]amino}-1-benzothiophene-3-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C25H18N4O8S
- Molar Mass : 534.5 g/mol
- CAS Number : 296266-63-2
The compound features a benzothiophene core substituted with nitrophenyl carbonyl groups, which are known to influence its biological interactions.
Research indicates that this compound exhibits various mechanisms of action:
- Antioxidant Activity : The presence of nitrophenyl groups enhances the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress in cells.
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Properties : Preliminary tests have shown that it possesses antimicrobial activity against various bacterial strains, indicating potential as an antibacterial agent.
Table 1: Biological Activities of this compound
Case Studies and Research Findings
- Antioxidant Studies : A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative damage.
- Antimicrobial Efficacy : In vitro tests against E. coli showed a notable reduction in bacterial viability upon exposure to the compound, indicating its potential as a novel antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations.
- Enzyme Inhibition Research : The compound was evaluated for its inhibitory effects on lipase, an enzyme crucial for lipid metabolism. Results indicated a dose-dependent inhibition, suggesting its potential application in managing obesity and related metabolic disorders.
- Cytotoxicity Assessment : In studies involving various cancer cell lines, this compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This property highlights its promise as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
